N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine
CAS No.:
Cat. No.: VC15792165
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H21NO2 |
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Molecular Weight | 235.32 g/mol |
IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-3-methylbut-2-en-1-amine |
Standard InChI | InChI=1S/C14H21NO2/c1-11(2)7-8-15-10-12-5-6-13(16-3)9-14(12)17-4/h5-7,9,15H,8,10H2,1-4H3 |
Standard InChI Key | KYOFOVWBVNYCNK-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCNCC1=C(C=C(C=C1)OC)OC)C |
Introduction
Chemical Identity and Structural Elucidation
N-(2,4-Dimethoxybenzyl)-3-methylbut-2-en-1-amine (CHNO) features a tertiary amine center bonded to a 2,4-dimethoxy-substituted benzyl group and a 3-methylbut-2-enyl chain. The 2,4-dimethoxybenzyl moiety contributes electron-rich aromatic character, while the 3-methylbut-2-enyl group introduces allylic strain and conformational flexibility. The molecular structure is depicted below:
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | CHNO |
Molecular Weight | 235.33 g/mol |
Boiling Point | Estimated 280–300°C (dec.) |
Solubility | Soluble in DCM, THF; moderate in EtOH |
The compound’s stereoelectronic profile is influenced by the methoxy groups, which enhance resonance stabilization of the benzyl ring, and the allylic amine, which participates in conjugate addition reactions .
Synthetic Routes and Optimization
General Synthesis via α-Amino Acetal Formation
The synthesis of N-(2,4-dimethoxybenzyl)-3-methylbut-2-en-1-amine can be inferred from methodologies used for analogous α-amino acetals. As demonstrated by Li et al., α-amino acetals are synthesized via a one-pot condensation of secondary amines, aldehydes, and iodine in a mixed solvent system (MeOH/DCE) .
Representative Procedure:
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Reactants:
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2,4-Dimethoxybenzylamine (1.0 equiv.)
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3-Methylbut-2-enal (1.2 equiv.)
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Iodine (0.2 equiv.)
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Sodium percarbonate (0.5 equiv.) in MeOH/DCE (1:4 v/v).
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Conditions: Stir at 40°C until completion (monitored by TLC).
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Workup: Purification via flash chromatography (EtOAc/hexane gradient) yields the product as a light yellow oil .
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Solvent | DCE/MeOH (4:1) | Maximizes iminium ion stability |
Temperature | 40°C | Balances rate and decomposition |
Catalyst | I (0.2 equiv.) | Facilitates oxidative coupling |
Cyclization and Derivative Formation
The compound serves as a precursor in Friedel-Crafts/Prins-type cyclizations. Under acidic conditions (e.g., TfOH in DCM), the allylic amine undergoes intramolecular cyclization to form aza-polycyclic frameworks . For example:
This reactivity mirrors that of N-allyl-N-(1,1-dimethoxy-4-phenylbutan-2-yl)-3-methylbut-2-en-1-amine (1a), which forms cyclopenta[1,2-b]indole derivatives in 93% yield .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (CDCl, 400 MHz):
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δ 6.70–6.45 (m, 3H, Ar-H): Aromatic protons of the 2,4-dimethoxybenzyl group.
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δ 5.60–5.40 (m, 1H, CH=): Allylic proton of the 3-methylbut-2-enyl chain.
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δ 3.85 (s, 6H, OCH): Methoxy groups.
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δ 3.20–2.90 (m, 4H, N-CH- and CH-CH=): Methylene protons adjacent to the amine and double bond.
13C NMR (CDCl, 100 MHz):
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δ 160.2, 158.9 (C-O): Methoxy-substituted carbons.
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δ 135.4 (C=): Allylic carbon.
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δ 122.5–110.3 (Ar-C): Aromatic carbons.
High-Resolution Mass Spectrometry (HRMS)
Applications in Organic Synthesis
Alkaloid and Heterocycle Synthesis
The compound’s allylic amine and benzyl groups make it a versatile building block for nitrogen-containing heterocycles. For instance, acid-mediated cyclization yields tetrahydroisoquinoline or indole derivatives, which are prevalent in natural products like chelamidine .
Catalytic Applications
While direct catalytic uses are undocumented, structural analogs participate in asymmetric catalysis. The 2,4-dimethoxybenzyl group may act as a directing group in transition metal-catalyzed C–H activation .
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